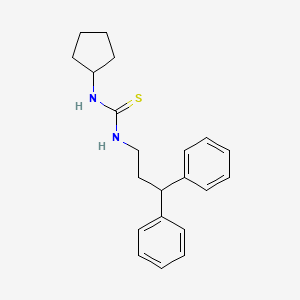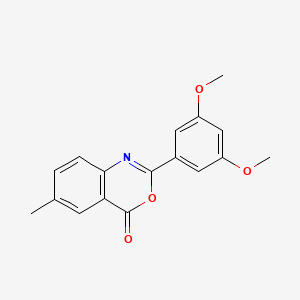![molecular formula C19H23N3O3S2 B5736439 N-(4-methoxyphenyl)-4-[(4-methylphenyl)sulfonyl]-1-piperazinecarbothioamide](/img/structure/B5736439.png)
N-(4-methoxyphenyl)-4-[(4-methylphenyl)sulfonyl]-1-piperazinecarbothioamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-methoxyphenyl)-4-[(4-methylphenyl)sulfonyl]-1-piperazinecarbothioamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as "compound X" in scientific literature. In
Mécanisme D'action
The mechanism of action of compound X is not fully understood. However, it is believed that compound X exerts its antitumor activity by inhibiting the growth and proliferation of cancer cells. This is achieved by inducing apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
Compound X has been shown to have a significant impact on various biochemical and physiological processes. In addition to its antitumor activity, compound X has also been shown to possess anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory disorders. Moreover, compound X has been shown to modulate the activity of various enzymes and receptors, further highlighting its potential therapeutic applications.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using compound X in lab experiments is its high potency and selectivity. This allows for the use of lower concentrations of the compound, reducing the risk of toxicity and unwanted side effects. However, one of the limitations of using compound X in lab experiments is its relatively high cost, which can limit its availability and use in certain research settings.
Orientations Futures
There are several future directions for research on compound X. One area of interest is the development of new and more efficient synthesis methods for the compound. Additionally, further studies are needed to fully understand the mechanism of action of compound X and its potential applications in various fields of scientific research. Furthermore, the development of novel derivatives of compound X may lead to the discovery of new and more potent compounds with enhanced therapeutic properties.
Conclusion:
In conclusion, compound X is a promising chemical compound with significant potential for various applications in scientific research. Its high potency, selectivity, and potential therapeutic applications make it a valuable candidate for further studies. The development of new synthesis methods and the discovery of novel derivatives of compound X may lead to the discovery of new and more potent compounds with enhanced therapeutic properties.
Méthodes De Synthèse
The synthesis of compound X involves the reaction between 4-methoxyaniline and 4-methylbenzenesulfonyl chloride in the presence of piperazine and potassium carbonate. The resulting product is then treated with carbon disulfide and sodium hydroxide to obtain compound X in high yield and purity.
Applications De Recherche Scientifique
Compound X has been extensively studied for its potential applications in various fields of scientific research. One of the most significant applications of compound X is in the field of medicinal chemistry, where it has been shown to exhibit potent antitumor activity against various cancer cell lines. Additionally, compound X has also been shown to possess antimicrobial and antifungal properties, making it a potential candidate for the development of new antibiotics.
Propriétés
IUPAC Name |
N-(4-methoxyphenyl)-4-(4-methylphenyl)sulfonylpiperazine-1-carbothioamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O3S2/c1-15-3-9-18(10-4-15)27(23,24)22-13-11-21(12-14-22)19(26)20-16-5-7-17(25-2)8-6-16/h3-10H,11-14H2,1-2H3,(H,20,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASSBOXTXDUWGHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=S)NC3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(1-ethyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-thiophenecarboxamide](/img/structure/B5736360.png)
![4-(allyloxy)-N-[3-(methylthio)phenyl]benzamide](/img/structure/B5736366.png)
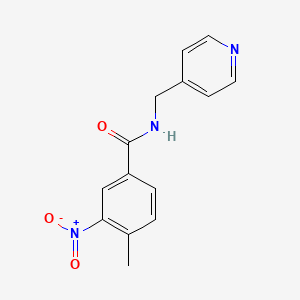
![3-{[ethyl(2-methyl-2-propen-1-yl)amino]methyl}phenol](/img/structure/B5736376.png)

![4-chloro-N-{[(2-hydroxyphenyl)amino]carbonothioyl}benzamide](/img/structure/B5736386.png)

![N-[4-(diethylamino)phenyl]-N'-(4-ethoxyphenyl)thiourea](/img/structure/B5736424.png)
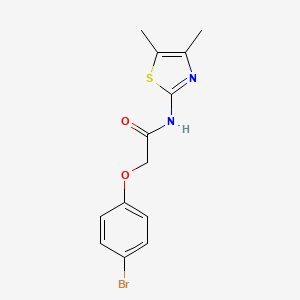
![2-{3-[(4-chlorophenyl)thio]propanoyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5736454.png)
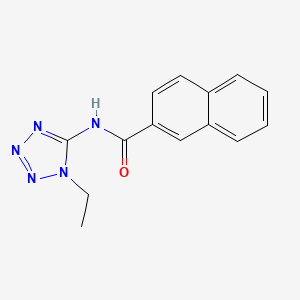
![N-[4-(acetylamino)phenyl]-2-(1H-tetrazol-1-yl)benzamide](/img/structure/B5736458.png)
